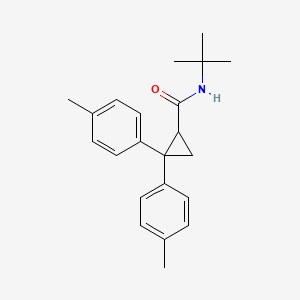
N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(tert-butyl)-2,2-bis(4-methylphenyl)cyclopropanecarboxamide, commonly known as BMS-986001, is a cyclopropane carboxamide compound that has gained attention in the scientific community for its potential use in treating various diseases. In
Wirkmechanismus
BMS-986001 works by inhibiting specific enzymes involved in various disease processes. In cancer research, BMS-986001 inhibits the enzyme AKR1C3, which is involved in the production of androgens that promote the growth of prostate cancer cells. In autoimmune disease research, BMS-986001 inhibits the enzyme IKKβ, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, BMS-986001 inhibits the enzyme COX-2, which is involved in neuroinflammation.
Biochemical and Physiological Effects:
BMS-986001 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, BMS-986001 has been shown to inhibit the growth of prostate cancer cells and reduce tumor size in animal models. In autoimmune disease research, BMS-986001 has been shown to reduce inflammation and improve disease symptoms in animal models. In neurological disorder research, BMS-986001 has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BMS-986001 in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific disease processes. However, one limitation of BMS-986001 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for BMS-986001 research. In cancer research, future studies could focus on the use of BMS-986001 in combination with other cancer treatments to improve efficacy. In autoimmune disease research, future studies could focus on the development of more specific inhibitors of the IKKβ enzyme. In neurological disorder research, future studies could focus on the use of BMS-986001 in combination with other neuroprotective agents to improve cognitive function and reduce neuroinflammation.
In conclusion, BMS-986001 is a cyclopropane carboxamide compound that has shown promise in treating various diseases through its targeted inhibition of specific enzymes. While there are limitations to its use in lab experiments, the future directions for BMS-986001 research are promising and may lead to the development of new treatments for cancer, autoimmune diseases, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
BMS-986001 has shown potential in treating various diseases, including cancer, autoimmune diseases, and neurological disorders. In cancer research, BMS-986001 has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In autoimmune disease research, BMS-986001 has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, BMS-986001 has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-tert-butyl-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-15-6-10-17(11-7-15)22(18-12-8-16(2)9-13-18)14-19(22)20(24)23-21(3,4)5/h6-13,19H,14H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNORKGBHQJSJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC(C)(C)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2,2-bis(4-methylphenyl)cyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



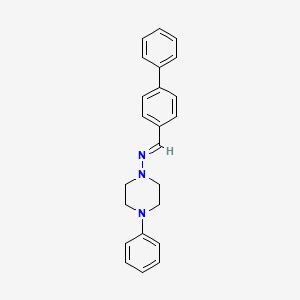
![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3910955.png)
![N-[3-(2-furyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B3910962.png)
![4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3910969.png)
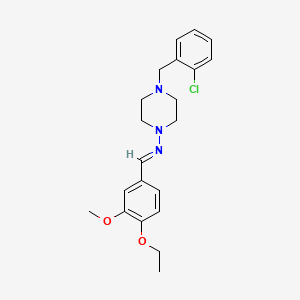
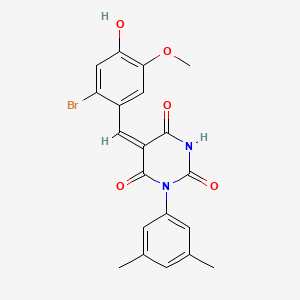
![2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B3910994.png)
![4-[2-(2-furoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3910997.png)
![N-[4-(dimethylamino)phenyl]-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B3911002.png)
![4-phenyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911009.png)
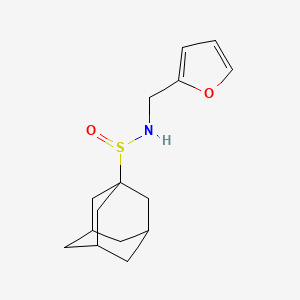

![N-(5-chloro-2-hydroxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911053.png)